molecular formula C10H21Cl2FN2O B1485448 1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 2098073-91-5

1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride

Cat. No.: B1485448
CAS No.: 2098073-91-5
M. Wt: 275.19 g/mol
InChI Key: MZBFPFIADXMTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride is a fluorinated piperidine derivative with a substituted oxolane (tetrahydrofuran) ring. The compound features a piperidin-4-amine backbone modified by a 3-fluorooxolan-3-ylmethyl group, which introduces both steric and electronic effects due to the fluorine atom and the oxygen-containing heterocycle. The dihydrochloride salt enhances its solubility in aqueous environments, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

1-[(3-fluorooxolan-3-yl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O.2ClH/c11-10(3-6-14-8-10)7-13-4-1-9(12)2-5-13;;/h9H,1-8,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBFPFIADXMTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2(CCOC2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for (R)-3-Aminopiperidine Dihydrochloride

Route No. Starting Material Key Steps Advantages Reference
1 D-Glutamic acid Multi-step: esterification, protection (Cbz/Boc), reduction, cyclization, deprotection, salification Low cost, suitable for industrial scale
2 Ethyl nipecotate Amido protection, Hofmann rearrangement, fractionation, deprotection, salification Efficient enantiomeric purity
3 D-mono-ornithine hydrochloride Acylation, cyclization, reduction, salification Alternative chiral source
4 (R)-methyl 2,5-diaminopentanoate dihydrochloride Base-mediated cyclization in methanol, acidification to form dihydrochloride salt Controlled temperature, high yield

These methods involve careful control of reaction temperature (generally 0–30°C), use of protecting groups (Boc, Cbz), and selective cyclization steps to yield the chiral piperidin-4-amine dihydrochloride with high purity.

Coupling of Fluorooxolane with Piperidin-4-amine

The key step involves linking the fluorinated oxolane moiety to the piperidin-4-amine via a methylene bridge at the 3-position of oxolane. This can be achieved by:

  • Alkylation of the piperidin-4-amine with a fluorooxolane-containing alkyl halide or tosylate.
  • Reductive amination using a fluorooxolane aldehyde or ketone derivative with piperidin-4-amine.

Formation of the Dihydrochloride Salt

The final compound is isolated as the dihydrochloride salt to improve stability and handling. This is generally performed by:

  • Treating the free base with anhydrous hydrogen chloride in an alcoholic solvent such as methanol.
  • Cooling and crystallization to yield the dihydrochloride salt as a stable solid.

Purification and Crystallization Techniques

Purification methods include:

  • Recrystallization from mixtures of polar aprotic solvents (e.g., tetrahydrofuran, dioxane) and alcohols.
  • Use of solvent-antisolvent techniques to induce crystallization.
  • Lyophilization or drying under vacuum to obtain the amorphous or crystalline dihydrochloride salt.

Summary Table of Preparation Steps

Step No. Process Description Conditions / Reagents Outcome / Notes Reference
1 Synthesis of (R)-3-aminopiperidine dihydrochloride Multi-step from D-glutamic acid or nipecotate Chiral amine intermediate
2 Preparation of fluorooxolane intermediate Fluorination or substitution on oxolane Fluorinated cyclic ether intermediate Inferred
3 Coupling fluorooxolane to piperidin-4-amine Alkylation or reductive amination Formation of 1-[(3-fluorooxolan-3-yl)methyl]piperidin-4-amine Inferred
4 Salt formation Treatment with HCl in methanol Dihydrochloride salt crystallization
5 Purification and crystallization Recrystallization, solvent-antisolvent method Pure crystalline or amorphous salt

Research Findings and Industrial Considerations

  • The synthetic routes for the piperidin-4-amine core are well-established with multiple chiral synthetic methods allowing for high enantiomeric purity and industrial scalability.
  • Fluorooxolane introduction remains a specialized step requiring selective fluorination or substitution chemistry.
  • Salt formation and purification methods significantly affect the physical properties and stability of the final compound.
  • Solvent selection for recrystallization is critical; common solvents include methanol, dichloromethane, tetrahydrofuran, and their mixtures.
  • Temperature control during reactions and crystallization is essential to avoid decomposition and ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride features a piperidine ring substituted with a fluorinated oxolane moiety. Its molecular formula is C12H17Cl2FN2, with a molecular weight of approximately 270.18 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's biological activity and lipophilicity.

Antiviral Activity

Research has indicated that compounds structurally related to this compound exhibit antiviral properties. For instance, certain piperidine derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms. The ability to modify the piperidine structure allows for the exploration of new antiviral agents that target specific viral enzymes.

Central Nervous System Disorders

Piperidine derivatives are also explored for their potential in treating central nervous system disorders such as anxiety and depression. The structural modifications, including the incorporation of a fluorinated oxolane, may enhance the selectivity and efficacy of these compounds at neurotransmitter receptors.

Cancer Therapeutics

There is ongoing research into the application of this compound in oncology. The piperidine scaffold has been associated with various anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. Studies have suggested that compounds with similar structures can inhibit tumor growth and metastasis.

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal demonstrated that a related piperidine derivative exhibited significant antiviral activity against a range of viruses, including influenza and HIV. The mechanism was attributed to the inhibition of viral polymerases, highlighting the potential for further development of this compound as an antiviral agent.

Case Study 2: Neuropharmacological Effects

In another study focused on neuropharmacology, a compound structurally similar to this compound was tested for its anxiolytic properties in rodent models. Results indicated a reduction in anxiety-like behavior, suggesting that modifications to the piperidine structure could enhance therapeutic outcomes for anxiety disorders.

Data Summary Table

Application AreaMechanism of ActionRelevant Studies/Findings
Antiviral ActivityInhibition of viral polymerasesSignificant efficacy against influenza viruses
CNS DisordersReceptor modulationAnxiolytic effects observed in

Mechanism of Action

The mechanism of action of 1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The fluoro-substituted oxolane moiety may enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Key Observations :

  • Fluorine-containing derivatives (e.g., target compound, ) exhibit improved membrane permeability due to fluorine’s lipophilic nature.
  • Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) increase stability against oxidative degradation but may reduce nucleophilicity.
  • Heterocyclic substituents (e.g., thiazole in , oxolane in the target) enhance binding affinity to biological targets like ion channels or enzymes .

Biological Activity

1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H16_{16}Cl2_2F1_{1}N1_{1}O
  • Molecular Weight : 256.17 g/mol

The compound features a piperidine ring substituted with a fluorinated oxolane moiety, which may contribute to its unique biological properties.

The biological activity of this compound has been linked to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the glutamate receptors, particularly the metabotropic glutamate receptor subtype 4 (mGluR4), which is implicated in neurodegenerative diseases and psychiatric disorders .

Pharmacological Effects

  • Neuroprotective Effects : Research indicates that compounds similar to this compound exhibit neuroprotective effects in models of neurodegeneration. These effects are believed to be mediated through the modulation of excitatory neurotransmission and reduction of glutamate-induced toxicity .
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by neuroinflammation, such as Alzheimer's disease .
  • Cognitive Enhancement : There is evidence suggesting that this compound might enhance cognitive function by improving synaptic plasticity and memory formation through its action on glutamate receptors .

Study 1: Neuroprotection in Animal Models

A study evaluated the neuroprotective effects of similar piperidine derivatives in mouse models of Alzheimer's disease. Results showed significant reduction in neuronal loss and improvement in cognitive function when treated with these compounds, suggesting potential therapeutic applications for this compound .

Study 2: In Vitro Anti-inflammatory Activity

In vitro studies demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in microglial cells, indicating its potential for treating neuroinflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionReduced neuronal loss in Alzheimer's models
Anti-inflammatoryInhibition of cytokine production
Cognitive enhancementImproved synaptic plasticity and memory

Q & A

What are the recommended synthetic routes for 1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride?

Basic Research Question
Synthesis of this compound may involve Mannich reactions or analogous methodologies, as seen in structurally related piperidine derivatives. For example:

  • Mannich Reaction : Use formaldehyde or paraformaldehyde with amine components (e.g., phenethylamine hydrochloride) and ketones (e.g., substituted acetophenones) to form intermediates .
  • Post-Synthetic Modifications : Introduce the fluorooxolane moiety via alkylation or nucleophilic substitution reactions. Ensure proper stoichiometric control and inert conditions (e.g., nitrogen atmosphere) to minimize side reactions.
  • Salt Formation : Convert the free base to the dihydrochloride salt using hydrochloric acid in a polar solvent (e.g., ethanol or water), followed by recrystallization for purification .

What safety precautions are necessary when handling this compound?

Basic Research Question
Safety protocols should align with GHS guidelines and SDS recommendations for similar piperidine derivatives:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions to avoid inhalation .
  • First Aid Measures :
    • Inhalation : Move to fresh air; monitor for respiratory distress .
    • Skin Contact : Rinse immediately with water for ≥15 minutes; remove contaminated clothing .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture .

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question
Multi-Technique Validation is critical:

  • HPLC : Assess purity (≥98%) using a C18 column and UV detection at 206–254 nm. Compare retention times with reference standards .
  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR. For example, piperidine protons typically appear at δ 2.5–3.5 ppm, while fluorooxolane signals may split due to fluorine coupling .
  • Mass Spectrometry (LC/MS) : Verify molecular weight (e.g., [M+H]⁺ ion) and detect impurities .

How can contradictory data in biological activity studies be resolved?

Advanced Research Question
Contradictions often arise from assay variability or structural analogs . Mitigation strategies include:

  • Comparative Dose-Response Studies : Test the compound alongside analogs (e.g., N-benzyl-N-methylpiperidin-4-amine dihydrochloride) under identical conditions to isolate structural effects .
  • Target Validation : Use siRNA or CRISPR to confirm target specificity in cellular models .
  • Meta-Analysis : Cross-reference data from public databases (e.g., PubChem, ChEMBL) to identify trends in cytotoxicity or receptor binding .

What computational approaches optimize reaction design for this compound?

Advanced Research Question
Leverage quantum chemical calculations and machine learning :

  • Reaction Path Search : Use software like Gaussian or ORCA to model transition states and intermediates, prioritizing low-energy pathways .
  • Data-Driven Optimization : Apply algorithms (e.g., Bayesian optimization) to predict optimal conditions (solvent, temperature) from historical reaction data .
  • Molecular Dynamics (MD) : Simulate solvent effects on salt formation kinetics .

How does the compound’s stability vary under different experimental conditions?

Advanced Research Question
Stability depends on environmental factors :

  • pH : Test degradation rates in buffers (pH 3–10). Piperidine derivatives may hydrolyze under acidic conditions, requiring stabilization with antioxidants (e.g., BHT) .
  • Temperature : Conduct accelerated stability studies (40–60°C) to predict shelf life. Use Arrhenius plots to extrapolate degradation kinetics .
  • Light Exposure : Monitor photodegradation via UV-Vis spectroscopy; store in amber vials if light-sensitive .

How can structure-activity relationship (SAR) studies guide further modifications?

Advanced Research Question
Focus on key pharmacophores :

  • Fluorooxolane Group : Replace with other electron-withdrawing groups (e.g., trifluoromethoxy) to modulate lipophilicity and bioavailability .
  • Piperidine Core : Introduce substituents (e.g., methyl, benzyl) to enhance target binding. Compare with analogs like 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride .
  • Salt Forms : Test alternative counterions (e.g., sulfate, citrate) for improved solubility or crystallinity .

What analytical methods detect trace impurities in synthesized batches?

Advanced Research Question
High-Sensitivity Techniques are essential:

  • UPLC-MS/MS : Detect sub-1% impurities using multiple reaction monitoring (MRM) .
  • ICP-MS : Screen for heavy metal residues (e.g., Pd, Ni) from catalysts .
  • Chiral HPLC : Resolve enantiomeric impurities if stereocenters are present .

How can researchers validate the compound’s biological target engagement?

Advanced Research Question
Use biophysical and cellular assays :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) to purified receptors .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stability post-treatment .
  • Knockout Models : Validate specificity using CRISPR-edited cell lines lacking the putative target .

What strategies mitigate batch-to-batch variability in synthesis?

Advanced Research Question
Implement Quality by Design (QbD) Principles :

  • Critical Process Parameters (CPPs) : Control temperature (±1°C), stirring rate, and reagent addition speed .
  • In-Line Analytics : Use PAT tools (e.g., FTIR, Raman) for real-time monitoring of reaction progress .
  • Design of Experiments (DoE) : Optimize factors (e.g., solvent ratio, catalyst loading) via factorial designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride
Reactant of Route 2
1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.